H-Asp-Gly-Glu-Ala-OH
Overview
Description
The compound H-Asp-Gly-Glu-Ala-OH is a tetrapeptide composed of four amino acids: aspartic acid (Asp), glycine (Gly), glutamic acid (Glu), and alanine (Ala)
Mechanism of Action
Target of Action
Peptides similar to this one have been shown to interact with various receptors and enzymes in the body, influencing a range of biological processes .
Mode of Action
The mode of action of H-Asp-Gly-Glu-Ala-OH involves the formation of peptide bonds between the amino acids Aspartic Acid (Asp), Glycine (Gly), Glutamic Acid (Glu), and Alanine (Ala). This process occurs rapidly, resulting in a “protected” amino acid derivative. Once the desired peptide bond is formed, the protective group can be removed under relatively mild non-hydrolytic conditions .
Biochemical Pathways
Aspartic Acid (Asp) and Glutamic Acid (Glu) are involved in the citric acid cycle, a crucial metabolic pathway for cellular respiration . Glycine (Gly) and Alanine (Ala) are involved in protein synthesis and glucose metabolism .
Pharmacokinetics
Peptides are generally known to have variable bioavailability, depending on factors such as their size, charge, hydrophilicity, and the presence of specific transporters in the body .
Result of Action
For instance, some peptides can act as signaling molecules, influencing cell behavior, while others can have direct effects on cellular metabolism .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH and temperature of the surrounding environment, the presence of other molecules or ions, and the specific characteristics of the target cells or tissues . For instance, Glycine (Gly) plays a critical role in the osmoregulation of fishes and shellfishes, such as oysters, in response to environmental stress .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Asp-Gly-Glu-Ala-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The carboxyl group of the first amino acid (Asp) is attached to the resin.
Deprotection: The protecting group on the amino acid’s amine group is removed.
Coupling: The next amino acid (Gly) is activated and coupled to the deprotected amine group of the first amino acid.
Repetition: Steps 2 and 3 are repeated for Glu and Ala.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
H-Asp-Gly-Glu-Ala-OH can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.
Oxidation: Oxidative modifications can occur at specific amino acid residues, such as the oxidation of methionine or cysteine residues.
Reduction: Reduction reactions can reverse oxidative modifications.
Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents like dithiothreitol (DTT).
Substitution: Specific reagents for amino acid substitution, such as carbodiimides for coupling reactions.
Major Products Formed
Hydrolysis: Individual amino acids (Asp, Gly, Glu, Ala).
Oxidation: Oxidized forms of the peptide.
Reduction: Reduced forms of the peptide.
Substitution: Modified peptides with different amino acid sequences.
Scientific Research Applications
H-Asp-Gly-Glu-Ala-OH has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory properties.
Industry: Utilized in the development of biomaterials and hydrogels for tissue engineering.
Comparison with Similar Compounds
Similar Compounds
H-Gly-Ala-Glu-Asp-OH: Another tetrapeptide with a different sequence.
H-Ala-Gly-Glu-Asp-OH: A tetrapeptide with alanine at the N-terminus.
H-Glu-Asp-Gly-Ala-OH: A tetrapeptide with glutamic acid at the N-terminus.
Uniqueness
H-Asp-Gly-Glu-Ala-OH is unique due to its specific sequence, which determines its distinct biological activity and interactions with molecular targets. Its ability to modulate immune responses and promote tissue repair sets it apart from other similar peptides .
Properties
IUPAC Name |
(4S)-4-[[2-[[(2S)-2-amino-3-carboxypropanoyl]amino]acetyl]amino]-5-[[(1S)-1-carboxyethyl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O9/c1-6(14(26)27)17-13(25)8(2-3-10(20)21)18-9(19)5-16-12(24)7(15)4-11(22)23/h6-8H,2-5,15H2,1H3,(H,16,24)(H,17,25)(H,18,19)(H,20,21)(H,22,23)(H,26,27)/t6-,7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHXMUPSBUKRBW-FXQIFTODSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431344 | |
Record name | DGEA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90431344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134580-64-6 | |
Record name | DGEA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90431344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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